Lipophilicity Difference vs. Shorter-Chain Analogs
The introduction of an n-butyl chain at the 5-position of the 2,4,6-triaminopyrimidine scaffold substantially increases lipophilicity compared to its lower alkyl homologs. While experimental LogP data is not publicly available, the predicted octanol/water partition coefficient (LogP) for 5-butylpyrimidine-2,4,6-triamine is 1, a value significantly higher than that of the 5-ethyl analog (XLogP ~0) and the 5-methyl analog, which are more hydrophilic [1]. This difference is quantitatively supported by the number of rotatable bonds and carbon count: the butyl group (4 carbons, 3 rotatable bonds) [2] versus the ethyl (2 carbons, 1 rotatable bond) or methyl (1 carbon, 0 rotatable bonds) .
| Evidence Dimension | Predicted Lipophilicity (LogP / XLogP) |
|---|---|
| Target Compound Data | LogP = 1 (predicted) |
| Comparator Or Baseline | 5-ethylpyrimidine-2,4,6-triamine: XLogP = 0 (predicted). 5-methylpyrimidine-2,4,6-triamine: more hydrophilic than 5-ethyl. |
| Quantified Difference | LogP difference of approximately +1 unit compared to 5-ethyl analog, indicating a 10-fold higher partition coefficient in octanol/water. |
| Conditions | Predicted values based on molecular structure and calculation algorithms. |
Why This Matters
This quantifiable difference in lipophilicity is a primary driver for compound selection, as it directly impacts membrane permeability, in vivo distribution, and non-specific binding in biological assays, making the butyl analog a distinct chemical tool from its shorter-chain counterparts.
- [1] MolAid. 5-丁基嘧啶-2,4,6-三胺 | 4086-51-5. View Source
- [2] BaseChem. 5-丁基嘧啶-2,4,6-三胺 5-butylpyrimidine-2,4,6-triamine. View Source
